
Piperazine, 1-phenyl-4-(3-((5,6,7,8-tetrahydro-1-naphthalenyl)oxy)propyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-phenyl-4-(3-((5,6,7,8-tetrahydro-1-naphthalenyl)oxy)propyl)-, dihydrochloride is a chemical compound with the molecular formula C23H32Cl2N2O and a molecular weight of 423.419 . This compound is known for its unique structure, which includes a piperazine ring substituted with a phenyl group and a tetrahydronaphthalenyl group connected via an oxypropyl linker .
Métodos De Preparación
The synthesis of Piperazine, 1-phenyl-4-(3-((5,6,7,8-tetrahydro-1-naphthalenyl)oxy)propyl)-, dihydrochloride typically involves the reaction of 1-phenylpiperazine with 3-(5,6,7,8-tetrahydro-1-naphthalenyloxy)propyl chloride under suitable conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form .
Análisis De Reacciones Químicas
Piperazine, 1-phenyl-4-(3-((5,6,7,8-tetrahydro-1-naphthalenyl)oxy)propyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Aplicaciones Científicas De Investigación
Piperazine, 1-phenyl-4-(3-((5,6,7,8-tetrahydro-1-naphthalenyl)oxy)propyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-phenyl-4-(3-((5,6,7,8-tetrahydro-1-naphthalenyl)oxy)propyl)-, dihydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation can lead to changes in neuronal activity and has potential therapeutic implications for neurological disorders .
Comparación Con Compuestos Similares
Piperazine, 1-phenyl-4-(3-((5,6,7,8-tetrahydro-1-naphthalenyl)oxy)propyl)-, dihydrochloride can be compared with other piperazine derivatives, such as:
1-Phenylpiperazine: A simpler compound with similar structural features but lacking the tetrahydronaphthalenyl group.
4-(3-Chloropropyl)-1-phenylpiperazine: Another derivative with a different substituent on the piperazine ring.
1-(3-(Trifluoromethyl)phenyl)piperazine: A compound with a trifluoromethyl group instead of the tetrahydronaphthalenyl group.
Propiedades
Número CAS |
52083-55-3 |
|---|---|
Fórmula molecular |
C23H32Cl2N2O |
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
1-phenyl-4-[3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C23H30N2O.2ClH/c1-2-10-21(11-3-1)25-17-15-24(16-18-25)14-7-19-26-23-13-6-9-20-8-4-5-12-22(20)23;;/h1-3,6,9-11,13H,4-5,7-8,12,14-19H2;2*1H |
Clave InChI |
JMRJEQHVBMLMIK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC=C2OCCCN3CCN(CC3)C4=CC=CC=C4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethenyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14644692.png)
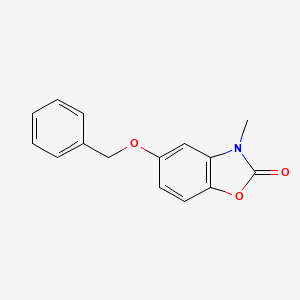
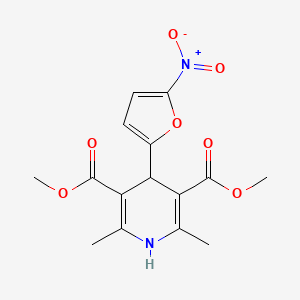
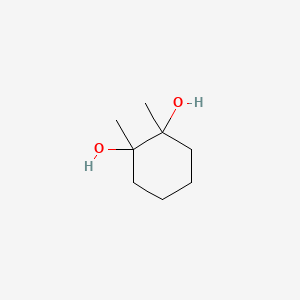
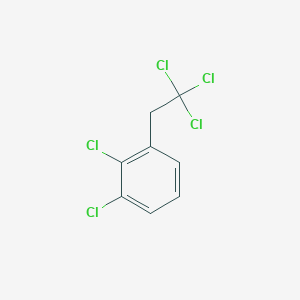
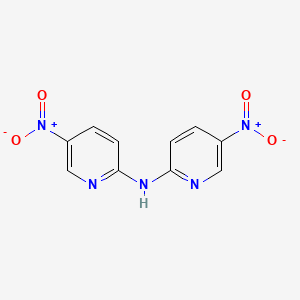
![[(3,4-Diaminophenyl)sulfanyl]methyl thiocyanate](/img/structure/B14644713.png)
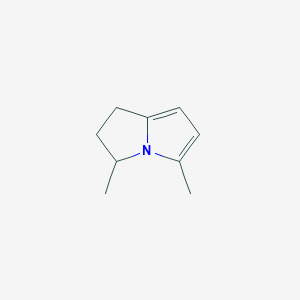
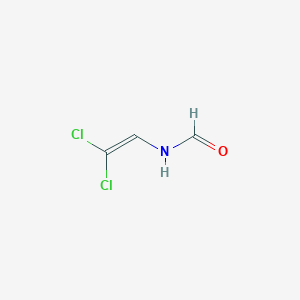
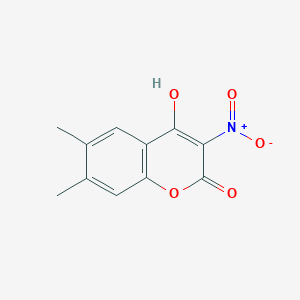

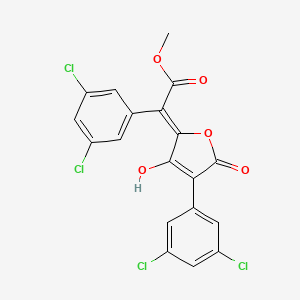
![4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane](/img/structure/B14644770.png)
